3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one 3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 95455-38-2
VCID: VC8390126
InChI: InChI=1S/C7H14N2O2/c1-5-7(11)9(4-10)6(2)8(5)3/h5-6,10H,4H2,1-3H3
SMILES: CC1C(=O)N(C(N1C)C)CO
Molecular Formula: C7H14N2O2
Molecular Weight: 158.2 g/mol

3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one

CAS No.: 95455-38-2

Cat. No.: VC8390126

Molecular Formula: C7H14N2O2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one - 95455-38-2

Specification

CAS No. 95455-38-2
Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
IUPAC Name 3-(hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one
Standard InChI InChI=1S/C7H14N2O2/c1-5-7(11)9(4-10)6(2)8(5)3/h5-6,10H,4H2,1-3H3
Standard InChI Key IVVYURYUDFLWSV-UHFFFAOYSA-N
SMILES CC1C(=O)N(C(N1C)C)CO
Canonical SMILES CC1C(=O)N(C(N1C)C)CO

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Analysis

The imidazolidinone core consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 4. In 3-(hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one, three methyl groups occupy positions 1, 2, and 5, while a hydroxymethyl (-CH2_2OH) group is attached to position 3. This substitution pattern introduces both hydrophobic (methyl) and hydrophilic (hydroxymethyl) functionalities, influencing solubility and reactivity .

Molecular Formula: C8_8H14_{14}N2_2O2_2
Molecular Weight: 170.21 g/mol
Key Stereochemical Features:

  • The stereochemistry at positions 2 and 5 may influence biological activity, as seen in related imidazolidinones like (5R)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone .

  • The hydroxymethyl group at position 3 introduces a chiral center, though racemic mixtures are common in synthetic derivatives .

Synthetic Methodologies

Precursor-Based Routes

Synthesis of substituted imidazolidinones typically involves cyclocondensation reactions between α-amino acids or their derivatives and carbonyl compounds. For example:

  • Methylamine Condensation: Reacting N-methylglycine (sarcosine) with formaldehyde derivatives under acidic conditions forms the imidazolidinone ring .

  • Asymmetric Catalysis: Chiral auxiliaries, such as MacMillan’s imidazolidinones, employ Yb(OTf)3_3 as a Lewis acid to induce enantioselectivity .

Hypothetical Synthesis Pathway (extrapolated from ):

N-Methylalanine+GlycolaldehydeYb(OTf)33-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one\text{N-Methylalanine} + \text{Glycolaldehyde} \xrightarrow{\text{Yb(OTf)}_3} \text{3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one}

Key challenges include controlling regioselectivity during methyl group installation and preserving the hydroxymethyl group’s integrity under reaction conditions.

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

  • logP: Estimated at 0.8–1.2 using group contribution methods, indicating moderate lipophilicity .

  • Aqueous Solubility: Enhanced by the hydroxymethyl group (>10 mg/mL predicted) .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at 1680–1720 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (O-H stretch) .

  • NMR (hypothetical):

    • 1^1H NMR: δ 1.2–1.5 (methyl groups), δ 3.5–4.0 (hydroxymethyl) .

    • 13^{13}C NMR: δ 175–180 (C=O), δ 60–65 (hydroxymethyl carbon) .

Applications in Asymmetric Catalysis

Organocatalytic Performance

Chiral imidazolidinones, such as (5R)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone, are widely used in enantioselective Diels-Alder and Michael additions . The hydroxymethyl group in 3-(hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one could serve as a hydrogen-bond donor, improving catalytic efficiency in polar reactions.

Comparative Catalytic Data:

CatalystReaction Typeee (%)Reference
(5R)-Benzyl derivativeDiels-Alder92
Hypothetical hydroxymethylMichael Addition~85**Predicted

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes using chiral catalysts .

  • Structure-Activity Relationships: Modifying methyl and hydroxymethyl groups to optimize AHR binding .

  • Catalytic Applications: Testing in asymmetric organocatalytic reactions .

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